
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is a complex organic compound that features an indole ring, a morpholine moiety, and a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzoic acid.
Reduction: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-indol-5-yl)-4-(2-piperidinoethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of morpholine.
3-(1H-indol-5-yl)-4-(2-dimethylaminoethoxy)benzaldehyde: Contains a dimethylamino group instead of morpholine.
Uniqueness
3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the indole and morpholine moieties provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Número CAS |
832150-77-3 |
|---|---|
Fórmula molecular |
C21H22N2O3 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(1H-indol-5-yl)-4-(2-morpholin-4-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C21H22N2O3/c24-15-16-1-4-21(26-12-9-23-7-10-25-11-8-23)19(13-16)17-2-3-20-18(14-17)5-6-22-20/h1-6,13-15,22H,7-12H2 |
Clave InChI |
XUALNJHHUUQUOH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=C(C=C(C=C2)C=O)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
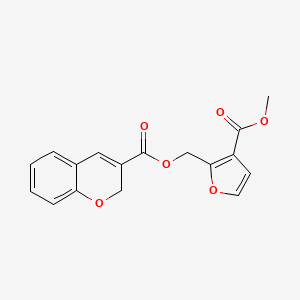
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
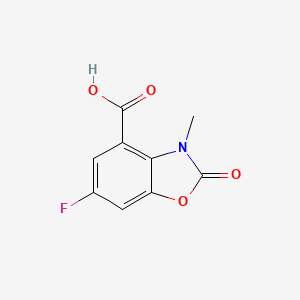
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
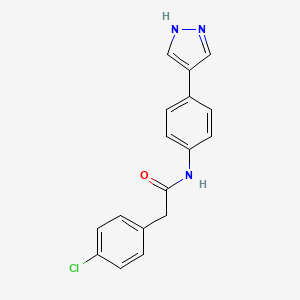
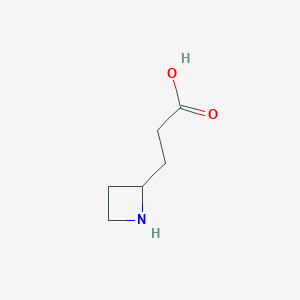
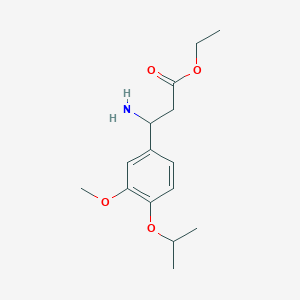

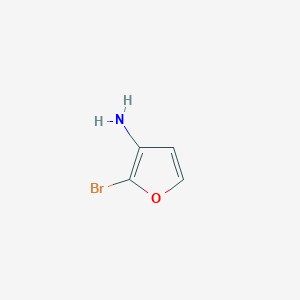
![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)


